L-Alanyl-L-phenylalanyl-N-(di-1H-imidazoL-2-ylmethyl)-glycinamide
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Overview
Description
L-Alanyl-L-phenylalanyl-N-(di-1H-imidazoL-2-ylmethyl)-glycinamide: is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-phenylalanyl-N-(di-1H-imidazoL-2-ylmethyl)-glycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Coupling Reaction: Each amino acid is activated and coupled to the growing chain.
Deprotection: Removal of protecting groups to expose reactive sites for the next coupling.
Cleavage: The final peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-phenylalanyl-N-(di-1H-imidazoL-2-ylmethyl)-glycinamide: can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reagents like sodium borohydride.
Substitution: Replacement of one functional group with another, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
L-Alanyl-L-phenylalanyl-N-(di-1H-imidazoL-2-ylmethyl)-glycinamide:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Explored for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of L-Alanyl-L-phenylalanyl-N-(di-1H-imidazoL-2-ylmethyl)-glycinamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism would depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-phenylalanyl-glycinamide: A simpler peptide with similar amino acid composition.
L-Alanyl-L-phenylalanyl-N-(methyl)-glycinamide: A derivative with a different substituent on the glycinamide moiety.
Uniqueness
L-Alanyl-L-phenylalanyl-N-(di-1H-imidazoL-2-ylmethyl)-glycinamide: is unique due to the presence of the di-1H-imidazoL-2-ylmethyl group, which may confer specific binding properties and biological activities not seen in simpler peptides.
Properties
Molecular Formula |
C21H26N8O3 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(2S)-N-(2-amino-2-oxoethyl)-2-[[(2S)-2-aminopropanoyl]amino]-N-[bis(1H-imidazol-2-yl)methyl]-3-phenylpropanamide |
InChI |
InChI=1S/C21H26N8O3/c1-13(22)20(31)28-15(11-14-5-3-2-4-6-14)21(32)29(12-16(23)30)17(18-24-7-8-25-18)19-26-9-10-27-19/h2-10,13,15,17H,11-12,22H2,1H3,(H2,23,30)(H,24,25)(H,26,27)(H,28,31)/t13-,15-/m0/s1 |
InChI Key |
QJBSTAQZCQNEPZ-ZFWWWQNUSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N(CC(=O)N)C(C2=NC=CN2)C3=NC=CN3)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N(CC(=O)N)C(C2=NC=CN2)C3=NC=CN3)N |
Origin of Product |
United States |
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